1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKMKRGAQUDQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain biologically active compounds. These compounds often target proteins involved in various human diseases.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.
Biochemical Pathways
For instance, some compounds with a pyrrolidine ring have shown activity against the RORγt receptor and the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Biological Activity
1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, drawing from recent research findings and case studies.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.39 g/mol. The structure features a trifluoromethyl group, a pyridine moiety, and a pyrrolidine ring, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyridine and pyrrolidine structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro evaluations indicate that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
| Test Compound | 3.12 - 12.5 | S. aureus |
| Test Compound | 3.12 - 12.5 | E. coli |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes involved in inflammatory pathways.
- Receptor Modulation : The trifluoromethyl-pyridine moiety can modulate receptor activity, influencing cellular responses.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives exhibit potent antibacterial effects, with some leading to the development of new antibiotics .
- Anti-inflammatory Research : Another research effort focused on pyrrolidine derivatives showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(3-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves several steps that typically include the formation of the trifluoromethyl pyridine moiety and subsequent reactions with pyrrolidine and sulfonamide functionalities. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds incorporating similar structures have shown efficacy against human liver cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the trifluoromethyl group in the compound enhances its antimicrobial activity. Studies have demonstrated that related compounds exhibit potent inhibition against various microbial strains, suggesting that the trifluoromethyl moiety contributes to increased lipophilicity and membrane permeability, thereby enhancing biological activity .
Case Study: Synthesis and Evaluation of Heterocyclic Compounds
A study focused on synthesizing heterocyclic compounds from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone as a precursor reported successful synthesis of novel sulfonamides with promising anti-cancer activities . The synthesized compounds were evaluated for their cytotoxic effects on liver cancer cell lines, showing a notable reduction in cell viability.
Case Study: Antimicrobial Screening
In another study, derivatives of this compound were tested for antimicrobial activity using a well diffusion method. The results indicated that some derivatives exhibited excellent inhibition against tested microorganisms, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone?
A stepwise synthesis involves coupling the pyrrolidine-sulfonyl intermediate with 4-(trifluoromethyl)pyridin-2-ol. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency under reflux conditions .
- Catalysts : Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts acylation steps for ethanone group introduction .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks intermediate formation .
Q. How can researchers confirm the molecular structure of this compound?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and coupling constants (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement, particularly the sulfonyl-pyrrolidine linkage and pyridine orientation .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ determination .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity via competitive binding .
Advanced Questions
Q. What mechanistic insights exist for key reactions in its synthesis?
Critical mechanisms include:
- Palladium-catalyzed coupling : For pyridine-pyrrolidine bond formation, Pd(OAc)₂ facilitates oxidative addition with aryl halides .
- Sulfonylation : Sulfonyl chloride intermediates react via nucleophilic substitution at the pyrrolidine nitrogen, requiring anhydrous conditions .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
SAR strategies involve:
- Substituent variation : Replacing trifluoromethyl with chloro or methoxy groups alters lipophilicity and target affinity .
- Heterocycle modification : Swapping pyridine with quinoline (as in related compounds) enhances π-π stacking in enzyme active sites .
- Bioactivity testing : IC₅₀ comparisons across analogs identify critical functional groups (e.g., sulfonyl groups improve metabolic stability) .
Q. What computational methods predict its target interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like kinases:
- Docking : The trifluoromethyl-pyridine moiety shows high complementarity to hydrophobic pockets in kinase ATP-binding sites .
- Pharmacophore mapping : Highlights hydrogen bond acceptors (sulfonyl oxygen) and aromatic features (pyridine ring) as critical .
Q. How should researchers address contradictory bioassay results across studies?
Discrepancies arise from variables like:
- Purity : HPLC (>95% purity) ensures reproducibility; impurities may artifactually inhibit enzymes .
- Assay conditions : pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter enzyme kinetics .
- Cell line variability : Use isogenic cell lines to control for genetic background effects in cytotoxicity assays .
Key Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for sulfonylation and Pd-catalyzed steps .
- Characterization : Combine NMR (¹H/¹³C/¹⁹F) with high-resolution mass spectrometry (HRMS) for unambiguous confirmation .
- Biological Evaluation : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
